molecular formula C21H17N3O4 B12215463 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12215463
M. Wt: 375.4 g/mol
InChI Key: ZGPGZKBLVYLXKK-UHFFFAOYSA-N
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Description

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a pyrazole ring fused with a benzoxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-oxoethyl benzoxazepine-3,5-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its combination of the pyrazole and benzoxazepine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H17N3O4/c1-14-17(11-22-24(14)15-7-3-2-4-8-15)18(25)12-23-20(26)13-28-19-10-6-5-9-16(19)21(23)27/h2-11H,12-13H2,1H3

InChI Key

ZGPGZKBLVYLXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O

Origin of Product

United States

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